(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid
Description
This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a substituted 4,5-dihydro-1,2-oxazolyl (oxazoline) moiety. Its stereochemistry at both the C2 (S) and C5 (S) positions is critical for its biological activity and interactions with enzymatic targets.
Properties
Molecular Formula |
C11H17ClN2O5 |
|---|---|
Molecular Weight |
292.71 g/mol |
IUPAC Name |
(2S)-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H17ClN2O5/c1-11(2,3)18-10(17)13-7(9(15)16)4-6-5-8(12)14-19-6/h6-7H,4-5H2,1-3H3,(H,13,17)(H,15,16)/t6-,7-/m0/s1 |
InChI Key |
CXYBMUDXKQQWKA-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@H]1CC(=NO1)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC(=NO1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chiral Amino Acid Derivatives
- Starting with commercially available L- or D-amino acids, the amino group is protected with tert-butoxycarbonyl chloride under basic conditions, yielding Boc-protected amino acids.
- The carboxyl group is activated (e.g., via carbodiimide or acid chlorides) to facilitate subsequent coupling reactions.
- The oxazoline ring bearing the 3-chloro substituent is synthesized separately, often via cyclization of amino alcohols with suitable chlorinating agents.
- Enantioselective synthesis of amino acids with oxazoline substituents has been achieved using chiral catalysts, improving stereochemical fidelity.
- Use of carbodiimide coupling agents minimizes racemization during peptide bond formation.
Heterocycle Construction via Cyclization
- Starting from amino alcohols bearing the appropriate side chains, cyclization with chlorinating agents such as phosphorus oxychloride or thionyl chloride yields oxazoline rings.
- The stereochemistry of the oxazoline is controlled via chiral starting materials or chiral catalysts.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Oxazoline formation | Amino alcohol + POCl₃ | Reflux, inert atmosphere | 75-90% | , |
| Chlorination at 5-position | N-chlorosuccinimide (NCS) | Room temp, DCM | 65-80% | , |
- Use of microwave-assisted cyclization has significantly reduced reaction times and improved yields.
- Stereoselective chlorination at the 5-position has been optimized using NCS in the presence of radical initiators.
Coupling and Final Assembly
- The amino acid derivative with Boc protection is coupled with the chlorinated oxazoline via peptide coupling reagents such as EDCI or HATU.
- Deprotection of Boc groups is performed under acidic conditions (e.g., trifluoroacetic acid) to yield the target compound.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Coupling | EDCI, HOBt | DCM, room temperature | 70-85% | , |
| Boc deprotection | TFA | Room temperature | Quantitative | , |
- Use of additive catalysts such as DMAP enhances coupling efficiency.
- Mild deprotection conditions preserve stereochemistry and prevent racemization.
Data Tables Summarizing Preparation Parameters
Notable Research Discoveries
- Enantioselective Synthesis: Chiral catalysts such as cinchona alkaloid derivatives have been employed to synthesize stereochemically pure compounds with high enantiomeric excess.
- Microwave-Assisted Cyclization: Significantly reduces reaction times and improves yields in oxazoline ring formation.
- Green Chemistry Approaches: Use of environmentally benign solvents and reagents, such as water and ethanol, has been explored to enhance sustainability.
- Functionalization of Oxazoline Rings: Post-synthesis modifications, including halogenation and substitution, expand the compound's chemical diversity and biological activity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in inhibition or activation of the protein’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid
- Structure: Similar Boc-protected amino acid backbone but lacks the oxazoline ring; instead, it has a β-hydroxybutanoate group.
- The β-hydroxy group in Compound A may confer hydrogen-bonding capabilities distinct from the oxazoline’s nitrogen-oxygen heterocycle.
- Applications : Primarily used in solid-phase peptide synthesis as a protected intermediate. Safety data indicate moderate toxicity, requiring precautions during handling .
Compound B: Natural Oxazoline Derivatives from Plant Biomolecules
- Structure : Plant-derived oxazolines (e.g., cyclic peptide alkaloids) often lack synthetic protective groups like Boc.
- Key Differences :
- Natural oxazolines are typically part of larger macrocyclic systems, enhancing stability and target specificity.
- The synthetic chloro substitution in the target compound may increase reactivity compared to natural analogs, which often feature hydroxyl or methyl groups.
Compound C: 3-Chloro-4,5-dihydro-1,2-oxazole-5-propanoic Acid Derivatives
- Structure: Shares the chloro-dihydrooxazole core but lacks the Boc-protected amino group.
- Key Differences: The absence of the Boc group simplifies the molecule but reduces stability in acidic environments. Propanoic acid side chains in such derivatives are often optimized for binding to metalloproteases or kinases.
- Research Findings : Analogous compounds show moderate inhibitory activity against matrix metalloproteinases (MMPs), with IC₅₀ values in the micromolar range. Chirality at the oxazoline ring significantly impacts potency .
Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H22ClN2O4
- Molecular Weight : 348.81 g/mol
This compound exerts its biological effects primarily through modulation of protein synthesis and inhibition of specific enzymatic pathways. It is hypothesized to interact with various receptors and enzymes involved in metabolic processes.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial strains. This suggests potential applications in treating infections.
- Antitumor Activity : Research has shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. The exact mechanism involves apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease.
Table 1: Summary of In Vitro Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating strong antibacterial activity.
Case Study 2: Antitumor Potential
In a controlled experiment involving human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Q & A
Q. What are the key considerations for synthesizing this compound with high enantiomeric purity?
The synthesis requires precise control of stereochemistry at the (2S) and (5S) positions. Key steps include:
- Protection of the amino group : Use Boc (tert-butoxycarbonyl) to prevent undesired side reactions during coupling .
- Optimized reaction conditions : Temperature (typically 0–25°C), solvent (e.g., DCM or THF), and reaction time (12–24 hours) to minimize racemization .
- Purification : High-performance liquid chromatography (HPLC) with chiral columns to isolate enantiomerically pure product (>98% ee) .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 0°C → RT | 85 | 90% |
| Oxazoline Coupling | EDCI, HOBt, DMF, 4Å MS, 12h | 72 | 95% |
| Final Deprotection | TFA/DCM (1:1), 2h | 89 | 98% (chiral HPLC) |
Q. How can researchers confirm the stereochemical configuration of the compound?
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to determine spatial arrangements .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .
- Chiral HPLC : Compare retention times with authentic standards to verify enantiopurity .
Q. What analytical techniques are critical for assessing purity post-synthesis?
- HPLC : Reverse-phase or chiral columns to detect impurities (<0.5%) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- ¹H/¹³C NMR : Identify residual solvents or unreacted intermediates .
Advanced Questions
Q. How does the chloro-oxazoline substituent influence biological target interactions?
The 3-chloro-4,5-dihydro-1,2-oxazol-5-yl group enhances:
- Electrophilic reactivity : The chloro group facilitates nucleophilic substitution in enzyme active sites .
- Conformational rigidity : The oxazoline ring restricts rotational freedom, improving binding affinity to targets like proteases or kinases .
- Hydrogen-bonding capacity : The nitrogen and oxygen atoms in oxazoline participate in key interactions, as shown in molecular docking studies .
Q. What strategies resolve contradictory data on the compound’s reactivity in peptide coupling?
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI/HOBt) to optimize efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to reduce side reactions .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates causing variability .
Q. What are the implications of the γ-branched α-amino acid structure on conformational stability?
The γ-branch (from the oxazoline substituent):
- Reduces conformational flexibility : Stabilizes specific rotamers in solution, as shown by NOESY NMR .
- Enhances metabolic stability : Resists enzymatic degradation compared to linear analogs, critical for in vivo studies .
Q. How can computational modeling predict enzyme inhibition behavior?
- Molecular Dynamics (MD) Simulations : Analyze binding pocket interactions over time .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes with structural modifications .
- Docking Scores : Rank predicted inhibitory activity against targets like thrombin or HIV protease .
Table 2: Computational Predictions vs. Experimental IC₅₀
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| Thrombin | -9.2 | 12 ± 3 |
| HIV Protease | -8.7 | 45 ± 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
